molecular formula C17H13NO3 B170386 4-(quinolin-2-ylmethoxy)benzoic Acid CAS No. 123724-16-3

4-(quinolin-2-ylmethoxy)benzoic Acid

Cat. No. B170386
Key on ui cas rn: 123724-16-3
M. Wt: 279.29 g/mol
InChI Key: NNJZADJXPQFKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429665B2

Procedure details

To a solution of 4-(Quinolin-2-ylmethoxy)-benzoic acid (25.98 g, 93 mmole) was added 250 ml of thionyl chloride under N2. The reaction mixture stirred 3 h and the excess thionyl chloride was removed under vacuum. The acid chloride was dissolved in tetrahydrofuran (450 ml) and triethylamine (50 ml, 4 eq.) was slowly added. O,N-dimethyl hydroxyl amine hydrochloride (27 g, 3 eq.) was added and the reaction stirred 18 h. The reaction mixture was placed on a rotovap to remove the solvent, partitioned between 1N NaOH and methylene chloride, separated, dried magnesium sulfate, filtered and concentrated. The crude product was filtered through silica gel eluting with 30-70% ethyl acetate/hexane to proved the title compound as a brown oil (26.26 g, 87%); 1H NMR (400 MHz, CDCl3) δ 8.17 (d, J=8.7 Hz, 1 H), 8.06 (d, J=8.3 Hz, 1 H), 7.81 (d, J=8.3 Hz, 1H), 7.67 (m, 3 H), 7.63 (d, J=8.3 Hz, 1 H), 7.52 (m, 1 H), 7.01 (M, 2 H), 5.39 (s, 2 H), 3.52 (s, 3 H) 3.31 (s, 2H); MS: (M+H m/z=323.2).
Quantity
25.98 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
O,N-dimethyl hydroxyl amine hydrochloride
Quantity
27 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=O)=[CH:15][CH:14]=1.C(N(CC)CC)C.Cl.[CH3:30][O:31][NH:32][CH3:33]>S(Cl)(Cl)=O>[CH3:30][O:31][N:32]([CH3:33])[C:17](=[O:19])[C:16]1[CH:15]=[CH:14][C:13]([O:12][CH2:11][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:1]=2)=[CH:21][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25.98 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)COC1=CC=C(C(=O)O)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
O,N-dimethyl hydroxyl amine hydrochloride
Quantity
27 g
Type
reactant
Smiles
Cl.CONC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture stirred 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The acid chloride was dissolved in tetrahydrofuran (450 ml)
STIRRING
Type
STIRRING
Details
the reaction stirred 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
partitioned between 1N NaOH and methylene chloride
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
dried magnesium sulfate, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through silica gel eluting with 30-70% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CON(C(C1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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